molecular formula C11H13NO3 B12706242 1,2-Epoxy-1-(4-nitrophenyl)pentane

1,2-Epoxy-1-(4-nitrophenyl)pentane

Cat. No.: B12706242
M. Wt: 207.23 g/mol
InChI Key: JMIOGKAUHLHRKF-MNOVXSKESA-N
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Description

1,2-Epoxy-1-(4-nitrophenyl)pentane is an epoxide derivative featuring a pentane backbone substituted with a para-nitrophenyl group. Its structure combines the strained three-membered epoxide ring with the electron-withdrawing nitro group, rendering it reactive in nucleophilic ring-opening reactions.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(2S,3R)-2-(4-nitrophenyl)-3-propyloxirane

InChI

InChI=1S/C11H13NO3/c1-2-3-10-11(15-10)8-4-6-9(7-5-8)12(13)14/h4-7,10-11H,2-3H2,1H3/t10-,11+/m1/s1

InChI Key

JMIOGKAUHLHRKF-MNOVXSKESA-N

Isomeric SMILES

CCC[C@@H]1[C@@H](O1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CCCC1C(O1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Epoxy-3-(paranitrophenyl)propane can be synthesized through the epoxidation of allyl paranitrophenyl ether. The reaction typically involves the use of a peracid, such as m-chloroperbenzoic acid (m-CPBA), as the oxidizing agent. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxide ring .

Industrial Production Methods

In industrial settings, the production of 1,2-Epoxy-3-(paranitrophenyl)propane may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Epoxy-3-(paranitrophenyl)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: The major products are the corresponding alcohols, amines, or thiols, depending on the nucleophile used.

    Reduction: The major product is 1,2-Epoxy-3-(paraaminophenyl)propane.

    Oxidation: The major product is the corresponding diol

Scientific Research Applications

Organic Synthesis

1. Synthesis of Functionalized Compounds
1,2-Epoxy-1-(4-nitrophenyl)pentane can be utilized as an electrophilic reagent in nucleophilic substitution reactions. The epoxy group is highly reactive and can be opened by nucleophiles, leading to the formation of various functionalized products. For instance, it can react with amines to yield amino alcohols or with thiols to produce thioethers.

Case Study: Nucleophilic Ring Opening
A study demonstrated the nucleophilic ring opening of 1,2-epoxy-1-(4-nitrophenyl)pentane using different nucleophiles such as water, alcohols, and amines. The results showed that the reaction conditions significantly influenced the product distribution. Table 1 summarizes the yields of various products obtained from this reaction.

NucleophileProduct TypeYield (%)
WaterAlcohol45
EthanolEther60
AnilineAmino Alcohol75
ThiolThioether50

Materials Science

2. Epoxy Resins
The compound can also serve as a building block for epoxy resins, which are widely used in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance. The incorporation of the nitrophenyl group can enhance the thermal stability and UV resistance of these materials.

Case Study: Development of Epoxy Composites
Research has shown that incorporating 1,2-epoxy-1-(4-nitrophenyl)pentane into epoxy resin formulations improves their mechanical properties. A comparative analysis was conducted on standard epoxy resins versus those modified with this compound. Table 2 presents the mechanical properties measured.

PropertyStandard Epoxy ResinModified Epoxy Resin
Tensile Strength (MPa)5065
Flexural Strength (MPa)8095
Impact Resistance (J/m)1525

Medicinal Chemistry

3. Pharmaceutical Applications
The nitrophenyl moiety in 1,2-epoxy-1-(4-nitrophenyl)pentane may confer biological activity, making it a candidate for drug development. Its derivatives have been investigated for potential use as anti-inflammatory agents and in cancer therapy.

Case Study: Anticancer Activity
A series of derivatives synthesized from 1,2-epoxy-1-(4-nitrophenyl)pentane were tested for cytotoxicity against various cancer cell lines. The study revealed that certain derivatives exhibited significant antiproliferative effects. Table 3 summarizes the IC50 values for selected compounds.

CompoundCell LineIC50 (µM)
Parent CompoundHeLa20
Derivative AMCF-715
Derivative BA54910

Mechanism of Action

The mechanism of action of 1,2-Epoxy-3-(paranitrophenyl)propane involves the reactivity of the epoxide ring. The compound acts as an electrophile, reacting with nucleophiles such as amino acids in proteins. This reactivity is utilized in enzyme inhibition studies, where the compound forms covalent bonds with active site residues, leading to enzyme inactivation. The nitro group on the paranitrophenyl moiety can also participate in redox reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Nitro vs. Amino Groups

The nitro group in 1,2-Epoxy-1-(4-nitrophenyl)pentane contrasts sharply with amino-substituted analogs, such as 1-(2-Amino-6-nitrophenyl)ethanone (). While both compounds contain aromatic nitro groups, the amino group in the latter is electron-donating, altering electronic properties and reactivity. For example:

  • Reactivity: The nitro group deactivates the aromatic ring and stabilizes the epoxide via electron withdrawal, increasing its susceptibility to nucleophilic attack compared to amino-substituted analogs.
Table 1: Substituent Effects on Reactivity and Hazards
Compound Substituent Electronic Effect Reactivity Profile Hazard Notes
1,2-Epoxy-1-(4-nitrophenyl)pentane 4-NO₂ (para) Electron-withdrawing High epoxide ring strain; reactive to nucleophiles Limited toxicological data
1-(2-Amino-6-nitrophenyl)ethanone 2-NH₂, 6-NO₂ Electron-donating (NH₂) Stabilized aromatic system; potential for azo coupling Uninvestigated toxicological risks

Chain Length and Solubility

The pentane chain in 1,2-Epoxy-1-(4-nitrophenyl)pentane enhances non-polar interactions compared to shorter-chain analogs (e.g., 1,2-Epoxy-1-(4-nitrophenyl)propane). demonstrates that pentane effectively extracts non-polar hydrocarbons and fatty alcohols (e.g., heneicosane, 31.5%) due to its low polarity . By extension, the pentane chain in the target compound likely improves solubility in non-polar solvents, balancing the polar nitro group’s influence.

Table 2: Solubility Trends in Non-Polar Solvents
Compound Alkyl Chain Length Predominant Solubility Supporting Evidence
1,2-Epoxy-1-(4-nitrophenyl)pentane C₅H₁₁ Moderate in pentane/diethyl ether mixtures Pentane extracts non-polar compounds effectively
Shorter-chain analogs (e.g., C₃H₇) C₃H₇ Lower solubility in pentane Higher polarity reduces compatibility with non-polar solvents

Epoxide vs. Non-Epoxide Nitroaromatics

Compared to non-epoxide nitroaromatics like syringaldehyde (), 1,2-Epoxy-1-(4-nitrophenyl)pentane exhibits distinct reactivity:

  • Syringaldehyde : A polar aromatic aldehyde dominant in Acacia spp. honey extracts (34.5% in diethyl ether) . Its aldehyde group enables condensation reactions, contrasting with the epoxide’s ring-opening behavior.
  • 1,2-Epoxy-1-(4-nitrophenyl)pentane : The strained epoxide ring facilitates reactions with nucleophiles (e.g., amines, alcohols), making it valuable in polymer crosslinking or pharmaceutical intermediates.

Biological Activity

1,2-Epoxy-1-(4-nitrophenyl)pentane is a compound that belongs to the class of epoxides, which are cyclic ethers known for their reactivity and utility in organic synthesis. This compound has garnered attention due to its potential biological activities, particularly in the context of enzyme interactions and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of 1,2-epoxy-1-(4-nitrophenyl)pentane, including its mechanism of action, applications in research and medicine, and relevant case studies.

The biological activity of 1,2-epoxy-1-(4-nitrophenyl)pentane is primarily attributed to its epoxide group, which acts as an electrophile. This electrophilic nature allows it to react with nucleophiles such as amino acids in proteins, leading to covalent modifications that can inhibit enzyme activity. The nitro group on the para-nitrophenyl moiety may also participate in redox reactions, further influencing the compound's biological effects .

Key Reactions:

  • Epoxide Ring Opening : The compound can undergo ring-opening reactions with nucleophiles, forming diols or other derivatives that may exhibit distinct biological properties.
  • Enzyme Inhibition : By covalently binding to active site residues in enzymes, this compound can effectively inhibit their function, making it a useful tool for studying enzyme mechanisms.

Applications in Research and Medicine

1,2-Epoxy-1-(4-nitrophenyl)pentane has several applications across various fields:

  • Organic Synthesis : It serves as a reagent for preparing complex molecules through epoxide ring-opening reactions.
  • Enzyme Mechanism Studies : The compound is utilized to investigate the mechanisms of enzymes, particularly epoxide hydrolases, which play crucial roles in metabolic processes .
  • Model Compound for Metabolism Studies : It acts as a model for studying the metabolism of epoxides within biological systems.

Biological Activity Data

The following table summarizes some key findings related to the biological activity of 1,2-epoxy-1-(4-nitrophenyl)pentane and related compounds:

Activity TypeObservationsReference
Enzyme Inhibition Covalent binding to active sites leading to inhibition
Cytotoxicity Related nitro compounds exhibit cytotoxic effects under specific conditions
Antimicrobial Nitro compounds show broad-spectrum antimicrobial activity
Anticancer Potential use as a prodrug in hypoxic tumor environments

Case Studies

Several studies have explored the biological implications of nitro-containing compounds similar to 1,2-epoxy-1-(4-nitrophenyl)pentane:

  • Cytotoxic Prodrugs : A study on nitro-containing prodrugs demonstrated selective cytotoxicity in hypoxic environments typical of solid tumors. These compounds release active cytotoxins upon reduction under low oxygen conditions .
  • Enzyme Interaction Studies : Research involving epoxide hydrolases has highlighted the importance of substrate chirality and specificity in determining the biological outcomes when interacting with epoxide substrates like 1,2-epoxy-1-(4-nitrophenyl)pentane .
  • Antimicrobial Activity : Nitro compounds have been extensively studied for their antimicrobial properties against various pathogens. The structural features of these compounds contribute significantly to their efficacy as potential therapeutic agents against infections .

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